

molecular weight of N-Fmoc-2-bromo-L-phenylalanine

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Compound of Interest

Compound Name: Fmoc-Phe(2-Br)-OH

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An In-depth Technical Guide to N-Fmoc-2-bromo-L-phenylalanine

For researchers, scientists, and drug development professionals, N-Fmoc-2-bromo-L-phenylalanine is a crucial amino acid derivative for the synthesis of complex peptides. This document provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Core Properties of N-Fmoc-2-bromo-L-phenylalanine

N-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom allows for controlled, stepwise addition of amino acids to a growing peptide chain under mild basic conditions. The bromine substitution on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of peptides with enhanced biological activity or specific labeling.^{[1][2]}

Quantitative Data Summary

The key physicochemical properties of N-Fmoc-2-bromo-L-phenylalanine are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	466.3 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₀ BrNO ₄	[1]
CAS Number	220497-47-2	[1][3]
Appearance	White powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	160 - 170 °C	[1]
Optical Rotation	[α] _D ²⁰ = -67 ± 2° (c=1 in DMF)	[1]
Storage Conditions	0 - 8 °C	[1]

Applications in Peptide Synthesis and Drug Discovery

N-Fmoc-2-bromo-L-phenylalanine is a key building block in the synthesis of peptides for both research and therapeutic applications.[1][4] Its utility stems from two primary features:

- **The Fmoc Protecting Group:** This group is stable under acidic conditions but is readily removed by a weak base, such as piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups and resins, which is a cornerstone of modern solid-phase peptide synthesis.[2]
- **The Bromo-Substituent:** The bromine atom on the phenyl ring serves as a versatile functional handle. It can be utilized in post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce novel functionalities, labels, or to cyclize peptides.[1] This is particularly valuable in drug discovery for creating peptides with enhanced stability, binding affinity, or novel pharmacodynamic properties.[1]

Experimental Protocols

The primary experimental application of N-Fmoc-2-bromo-L-phenylalanine is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Fmoc-SPPS

This protocol outlines the general steps for incorporating N-Fmoc-2-bromo-L-phenylalanine into a peptide chain on a solid support.

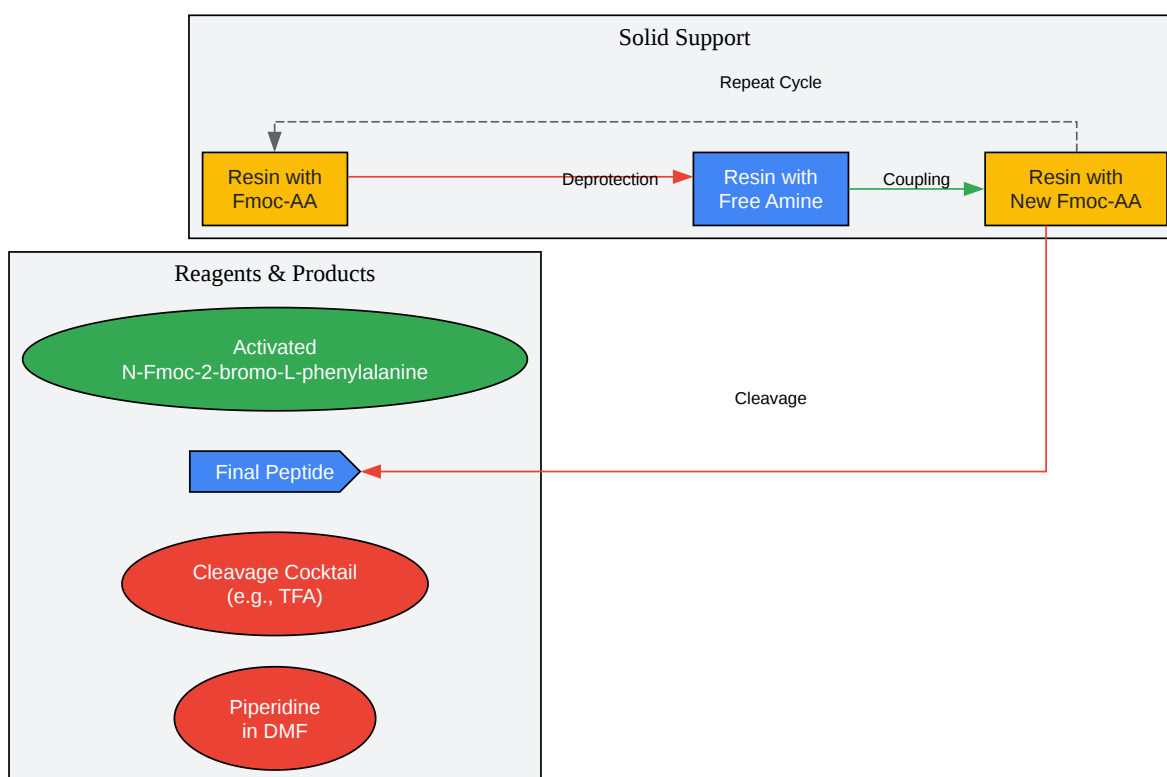
- **Resin Preparation:** Start with a suitable solid support (resin), for example, a pre-loaded Wang or Rink Amide resin.
- **Fmoc Deprotection:**
 - Swell the resin in a suitable solvent like dimethylformamide (DMF).
 - Treat the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Fmoc group from the terminal amino acid on the resin.
 - Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.
- **Amino Acid Coupling:**
 - In a separate vessel, activate the carboxylic acid of N-Fmoc-2-bromo-L-phenylalanine. Common activation reagents include a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
 - Add the activated N-Fmoc-2-bromo-L-phenylalanine solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Wash the resin extensively with DMF to remove any unreacted reagents.
- **Repeat Cycle:** Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Deprotection:**
 - Once the synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).

- Treat the resin with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave any side-chain protecting groups.
- Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.



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References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinnno.com [nbinnno.com]
- 3. aralezbio-store.com [aralezbio-store.com]
- 4. chemimpex.com [chemimpex.com]
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